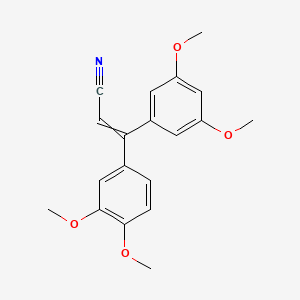
CC 5079
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CC 5079 is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom This compound features two methoxy-substituted phenyl rings connected by a propenenitrile bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CC 5079 can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
CC 5079 can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials or as a precursor for functionalized polymers.
作用机制
The mechanism of action of CC 5079 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups can influence its binding affinity and selectivity towards these targets. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enenitrile
- 3-(3,5-Dimethoxyphenyl)-3-phenylprop-2-enenitrile
- 3-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
CC 5079 is unique due to the presence of multiple methoxy groups on both aromatic rings. This structural feature can influence its chemical reactivity, physical properties, and potential applications. The combination of methoxy groups and the nitrile functionality makes it a versatile compound for various synthetic and research purposes.
属性
CAS 编号 |
203394-55-2 |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H19NO4/c1-21-15-9-14(10-16(12-15)22-2)17(7-8-20)13-5-6-18(23-3)19(11-13)24-4/h5-7,9-12H,1-4H3 |
InChI 键 |
QNZGJJKAOJFFSP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=CC#N)C2=CC(=CC(=C2)OC)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
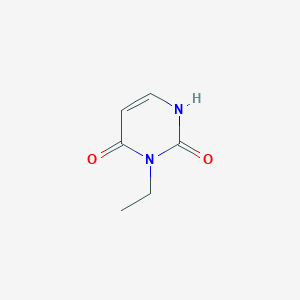
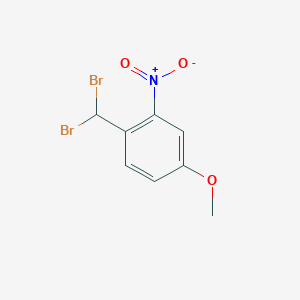
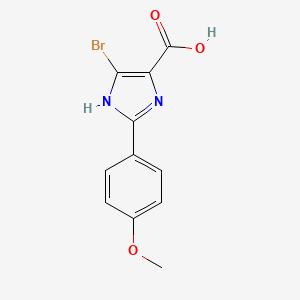
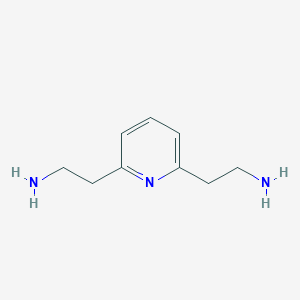
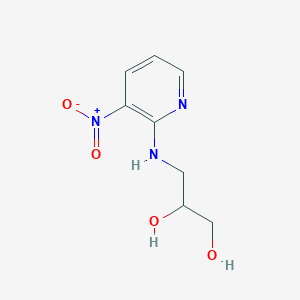
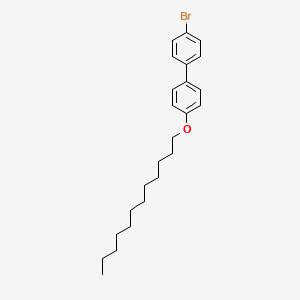
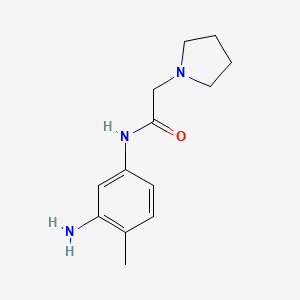
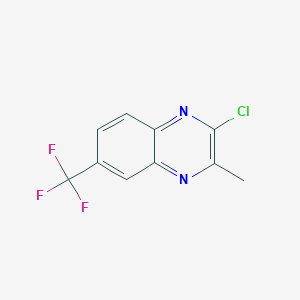
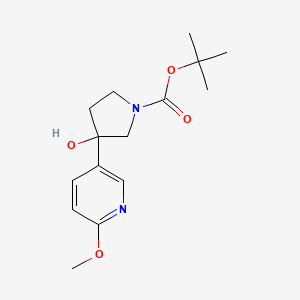
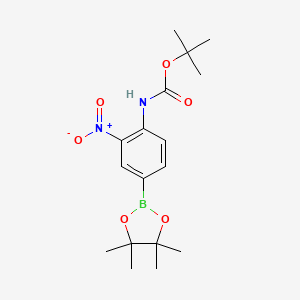

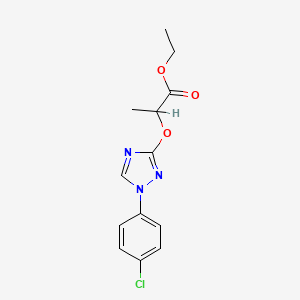
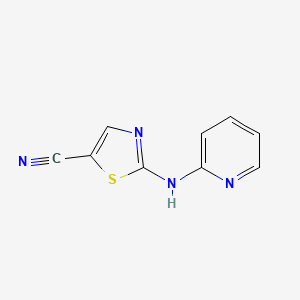
![2-Bromo-3-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B8720800.png)
